1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone
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Overview
Description
1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C12H15ClNO4 This compound is characterized by its unique structure, which includes a chloropropoxy group, a methoxy group, and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone typically involves multiple steps. One common synthetic route starts with the reaction of 3-chloropropanol with 4-hydroxy-3-methoxyacetophenone to form the intermediate 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 1-(4-(3-chloropropoxy)-5-methoxy-2-aminophenyl)ethanone.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions.
Scientific Research Applications
1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone can be compared with similar compounds such as:
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone:
4-(3-Chloropropoxy)-3-methoxyacetophenone: Similar in structure but with different functional groups, leading to variations in chemical behavior and uses.
Apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone): This compound has a hydroxyl group instead of a nitro group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
1160707-44-7 |
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Molecular Formula |
C12H14ClNO5 |
Molecular Weight |
287.69 g/mol |
IUPAC Name |
1-[4-(3-chloropropoxy)-5-methoxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H14ClNO5/c1-8(15)9-6-11(18-2)12(19-5-3-4-13)7-10(9)14(16)17/h6-7H,3-5H2,1-2H3 |
InChI Key |
HRVQZRCLRPJMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCCl)OC |
Origin of Product |
United States |
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